molecular formula C12H17NSi B12278101 N-methyl-2-[(trimethylsilyl)ethynyl]aniline

N-methyl-2-[(trimethylsilyl)ethynyl]aniline

Katalognummer: B12278101
Molekulargewicht: 203.35 g/mol
InChI-Schlüssel: DJOKLYSMQBPXHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C12H17NSi. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the ethynyl group is replaced by a trimethylsilyl group. This compound is known for its unique structural properties and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methyl-2-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction. The process involves the reaction between 2-bromonitrobenzene and trimethylsilylacetylene. The reaction conditions typically include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-2-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

N-methyl-2-[(trimethylsilyl)ethynyl]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-methyl-2-[(trimethylsilyl)ethynyl]aniline involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-2-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both the methyl group on the nitrogen and the trimethylsilyl group on the ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .

Eigenschaften

Molekularformel

C12H17NSi

Molekulargewicht

203.35 g/mol

IUPAC-Name

N-methyl-2-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C12H17NSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8,13H,1-4H3

InChI-Schlüssel

DJOKLYSMQBPXHH-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=CC=C1C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.